1-(6-Fluorobenzothiazol-2-yl)-5-(4-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one
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Overview
Description
1-(6-Fluorobenzothiazol-2-yl)-5-(4-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a combination of benzothiazole, fluorophenyl, furylcarbonyl, and pyrrolinone moieties, making it a complex and potentially versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluorobenzothiazol-2-yl)-5-(4-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 6-fluorobenzothiazole and 4-fluorophenyl derivatives. These intermediates are then subjected to various coupling reactions, cyclization, and functional group modifications under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, solvent recycling, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluorobenzothiazol-2-yl)-5-(4-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving fluorinated compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-Fluorobenzothiazol-2-yl)-5-(4-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Chlorobenzothiazol-2-yl)-5-(4-chlorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one
- 1-(6-Bromobenzothiazol-2-yl)-5-(4-bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one
Uniqueness
The uniqueness of 1-(6-Fluorobenzothiazol-2-yl)-5-(4-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one lies in its specific combination of functional groups and fluorine atoms, which can impart distinct chemical and biological properties compared to its chlorinated or brominated analogs.
Properties
Molecular Formula |
C22H12F2N2O4S |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H12F2N2O4S/c23-12-5-3-11(4-6-12)18-17(19(27)15-2-1-9-30-15)20(28)21(29)26(18)22-25-14-8-7-13(24)10-16(14)31-22/h1-10,18,28H |
InChI Key |
URSGVUZKLFITHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)C4=NC5=C(S4)C=C(C=C5)F)O |
Origin of Product |
United States |
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